6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine
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Overview
Description
6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine is a complex organic compound that belongs to the class of triazine derivativesIt is characterized by the presence of multiple chlorine atoms and a triazine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine typically involves the sequential substitution of chlorine atoms in cyanuric chloride with various nucleophiles. One common method involves the reaction of cyanuric chloride with diethylamine and 9H-benzo[a]phenoxazin-9-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature carefully regulated to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include sodium carbonate, palladium catalysts, and various organic solvents. The major products formed depend on the specific reagents and conditions used but often include substituted triazine derivatives .
Scientific Research Applications
6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine has several scientific research applications:
Antimicrobial Agents: It has been studied for its potential as an antimicrobial agent, particularly against multi-resistant bacteria.
UV Absorbers: The compound’s structure allows it to absorb ultraviolet light, making it useful in the development of UV-protective materials.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA gyrase in bacteria, which inhibits bacterial replication and growth . The triazine ring and chlorine atoms play a crucial role in binding to the target enzyme, disrupting its function and leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives such as:
4-(4,6-dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Known for its antimicrobial activity.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hexamethylmelamine: Another triazine derivative with significant biological activity.
Compared to these compounds, 6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine is unique due to its specific substitution pattern and the presence of the benzo[a]phenoxazin moiety, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C23H18Cl3N5O |
---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine |
InChI |
InChI=1S/C23H18Cl3N5O/c1-3-31(4-2)12-9-10-15-16(11-12)32-20-18(24)17(21-28-22(25)30-23(26)29-21)13-7-5-6-8-14(13)19(20)27-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
PFVBJMAQQYXMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C=CC2=NC3=C(C(=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)Cl)OC2=C1 |
Origin of Product |
United States |
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